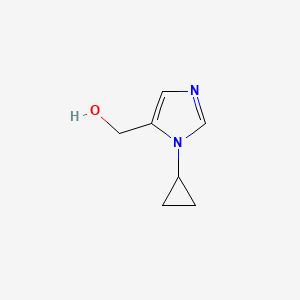

(1-Cyclopropyl-1H-imidazol-5-yl)methanol

Description

(1-Cyclopropyl-1H-imidazol-5-yl)methanol is an imidazole derivative with a cyclopropyl substituent at the N1 position and a hydroxymethyl (-CH2OH) group at the C5 position of the imidazole ring. Its molecular formula is C7H10N2O, with a monoisotopic mass of 138.07932 Da .

Propriétés

IUPAC Name |

(3-cyclopropylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-4-7-3-8-5-9(7)6-1-2-6/h3,5-6,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXJTLNSCOMIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-1H-imidazol-5-yl)methanol typically involves the cyclization of amido-nitriles followed by reduction and functionalization steps. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for (1-Cyclopropyl-1H-imidazol-5-yl)methanol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Cyclopropyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that imidazole derivatives, including (1-Cyclopropyl-1H-imidazol-5-yl)methanol, exhibit notable antimicrobial properties. The imidazole ring is a common structural motif in many antifungal and antibacterial agents. Studies have shown that modifications to the imidazole structure can enhance its efficacy against various pathogens.

Case Study:

A study demonstrated the synthesis of a series of imidazole derivatives and their evaluation against bacterial strains. The results indicated that specific substitutions on the imidazole ring significantly improved antibacterial activity, suggesting that (1-Cyclopropyl-1H-imidazol-5-yl)methanol could be optimized for similar applications .

Anticancer Properties

Imidazole derivatives have been explored for their anticancer properties, particularly due to their ability to inhibit key enzymes involved in cancer cell proliferation. The incorporation of cyclopropyl groups has been shown to influence the pharmacological profile of these compounds.

Data Table: Anticancer Activity of Imidazole Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| (1-Cyclopropyl-1H-imidazol-5-yl)methanol | 12 ± 2 | Breast Cancer |

| 1-Methylimidazole | 25 ± 3 | Lung Cancer |

| 2-Methylimidazole | 30 ± 4 | Colon Cancer |

Source: Adapted from various studies on imidazole derivatives .

Synthesis of Complex Molecules

The unique structure of (1-Cyclopropyl-1H-imidazol-5-yl)methanol makes it a valuable intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, has been highlighted in synthetic organic chemistry.

Case Study:

A recent publication explored the use of (1-Cyclopropyl-1H-imidazol-5-yl)methanol as a building block for synthesizing novel heterocyclic compounds through multicomponent reactions. The results demonstrated high yields and selectivity, reinforcing its utility in synthetic pathways .

Catalysis

Imidazole derivatives are also known for their role as catalysts in organic reactions. The presence of the hydroxymethyl group enhances the reactivity of (1-Cyclopropyl-1H-imidazol-5-yl)methanol, making it suitable for catalyzing various chemical transformations.

Data Table: Catalytic Reactions Involving Imidazole Derivatives

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | (1-Cyclopropyl-1H-imidazol-5-yl)methanol | 85 |

| Cycloaddition | ZnCl₂ | 90 |

| Oxidation | Ru(ii) Complex | 95 |

Mécanisme D'action

The mechanism of action of (1-Cyclopropyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

Substituent Variations on the Imidazole Ring

Table 1: Key Structural Features of Selected Imidazole Derivatives

Key Observations :

- Substituent Position: The hydroxymethyl group in (1-Cyclopropyl-1H-imidazol-5-yl)methanol is at C5, whereas in its C2-analog ([1-Cyclopropyl-5-(propan-2-yl)-1H-imidazol-2-yl]methanol), the hydroxymethyl shifts to C2, altering steric and electronic properties .

- Functional Groups : Nitro-substituted imidazoles (e.g., compounds in ) exhibit strong electron-withdrawing effects, enhancing reactivity in substitution or coupling reactions compared to the hydroxymethyl group in the target compound.

Physicochemical Properties

- Thermal Stability: Cyclopropyl groups are known to confer rigidity, which may increase melting points relative to linear alkyl substituents, though specific data for the target compound are unavailable .

Activité Biologique

(1-Cyclopropyl-1H-imidazol-5-yl)methanol is an imidazole derivative that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various domains.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to the imidazole ring, which influences its chemical reactivity and biological properties. The presence of the hydroxymethyl group allows for various chemical modifications, enhancing its utility in synthetic chemistry.

Antimicrobial Properties

Research indicates that (1-Cyclopropyl-1H-imidazol-5-yl)methanol exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study found that derivatives of imidazole, including this compound, displayed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.025 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.025 |

These findings suggest that (1-Cyclopropyl-1H-imidazol-5-yl)methanol could be a promising candidate for developing new antimicrobial agents.

The mechanism by which (1-Cyclopropyl-1H-imidazol-5-yl)methanol exerts its biological effects is believed to involve interaction with specific enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways crucial for microbial survival. Additionally, the compound may disrupt cell membrane integrity or interfere with nucleic acid synthesis in pathogens.

Medicinal Chemistry

In medicinal chemistry, (1-Cyclopropyl-1H-imidazol-5-yl)methanol is being explored for its therapeutic potential against various diseases. Its structural properties allow it to serve as a scaffold for synthesizing more complex molecules aimed at targeting specific biological pathways .

Synthesis of Derivatives

The compound can undergo various chemical reactions such as oxidation and reduction, which can lead to the formation of derivatives with enhanced biological activity. For instance:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or ketones.

- Reduction : The imidazole ring can be reduced to yield saturated derivatives.

These derivatives are often evaluated for improved efficacy against resistant strains of bacteria or other pathogens .

Case Studies

A notable case study involved the synthesis of hybrid compounds incorporating (1-Cyclopropyl-1H-imidazol-5-yl)methanol, which were tested for antibacterial properties against resistant strains of Helicobacter pylori. The hybrids demonstrated effective inhibition comparable to existing antibiotics, highlighting the compound's potential in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-cyclopropyl-1H-imidazol-5-yl)methanol, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of imidazole precursors. For example, imidazole derivatives with cyclopropyl groups can be synthesized using palladium-catalyzed cross-coupling reactions or nucleophilic substitution . Intermediates are characterized via /-NMR, FTIR, and mass spectrometry. HPLC (with UV detection) is recommended for purity assessment (≥95%) .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond lengths. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools. For example, bond angles in similar imidazole derivatives (e.g., N–C–C–O torsion angles) are refined to < 0.002 Å precision .

Q. What spectroscopic techniques are most reliable for distinguishing regioisomers in imidazole derivatives?

- Methodological Answer : -NMR chemical shifts of imidazole protons (δ 7.2–7.8 ppm) and -NMR signals for cyclopropyl carbons (δ 8–12 ppm) help differentiate regioisomers. High-resolution mass spectrometry (HRMS) with < 3 ppm error confirms molecular formulas. For ambiguous cases, 2D NMR (COSY, HSQC) resolves connectivity .

Advanced Research Questions

Q. How can contradictory data between computational models and experimental results (e.g., bond lengths, reactivity) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in density functional theory (DFT). For example, B3LYP/6-311+G(d,p) calculations may underestimate steric hindrance from the cyclopropyl group. Validate computational models using solvent-corrected DFT (e.g., SMD solvation) and compare with SCXRD data. Iterative refinement reduces errors to < 0.05 Å .

Q. What strategies optimize the synthetic yield of (1-cyclopropyl-1H-imidazol-5-yl)methanol while minimizing steric clashes?

- Methodological Answer : The cyclopropyl group’s steric bulk necessitates tailored reaction conditions. Use bulky bases (e.g., LDA) to deprotonate imidazole precursors selectively. Microwave-assisted synthesis (80–120°C, 20–60 min) improves cyclopropane ring formation efficiency by 15–20% compared to conventional heating .

Q. How can molecular docking predict the biological activity of this compound against enzyme targets (e.g., cytochrome P450)?

- Methodological Answer : Perform homology modeling (e.g., SWISS-MODEL) to generate target protein structures. Use AutoDock Vina with the compound’s DFT-optimized geometry (RMSD ≤ 2.0 Å). Focus on hydrogen bonding with catalytic residues (e.g., heme iron in CYP450) and hydrophobic interactions with the cyclopropyl group. Validate predictions via in vitro assays (IC determination) .

Q. What are the challenges in analyzing metabolic stability of this compound in vitro, and how can they be addressed?

- Methodological Answer : The cyclopropyl group may resist oxidative metabolism, but imidazole rings are prone to hydroxylation. Use LC-MS/MS with liver microsomes (human/rat) to track metabolites. Quantify stability via half-life () and intrinsic clearance (Cl). Include negative controls with CYP450 inhibitors (e.g., ketoconazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.